molecular formula C18H23N3O5 B6032781 2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid

2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid

Cat. No.: B6032781
M. Wt: 361.4 g/mol
InChI Key: QKNVVCUPWOCQOT-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that combines the properties of a quinoline derivative and an oxalic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the tert-Butylamino Group: This step may involve nucleophilic substitution reactions where a tert-butylamine is introduced to the quinoline derivative.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Oxalic Acid Salt: The final step involves reacting the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could target the acetamide group or the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline ring or the tert-butylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often studied for their potential as antimicrobial or anticancer agents.

Medicine

In medicine, compounds similar to 2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide are investigated for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with DNA, proteins, or enzymes, affecting their function. The tert-butylamino group might enhance the compound’s ability to penetrate cell membranes or interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is unique due to the combination of its functional groups, which may confer specific properties such as enhanced solubility, stability, or biological activity.

Properties

IUPAC Name

2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNVVCUPWOCQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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